molecular formula C5H9N5 B019624 2-Methylpyrimidine-4,5,6-triamine CAS No. 89364-18-1

2-Methylpyrimidine-4,5,6-triamine

Cat. No. B019624
CAS RN: 89364-18-1
M. Wt: 139.16 g/mol
InChI Key: GVAODCNTXLTJNZ-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-4,5,6-triamine, commonly referred to as 2MPT, is a heterocyclic amine compound that has been studied for its potential applications in the field of science and medicine. It is a nitrogen-containing compound with three pyrimidine rings and a methyl group. 2MPT has been studied for its ability to act as an enzyme inhibitor, a chelator, and a signaling molecule. In addition, 2MPT has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Scientific Research Applications

  • Generation of Methylpterins : It is used for generating mixtures of 6- and 7-methylpterins in an 82 ratio (S. I. Zav’yalov, T. Budkova, & G. I. Ezhova, 1977).

  • Synthesizing Triamine Platinum(II) Complexes : The compound aids in synthesizing and identifying triamine platinum(II) complexes with aminooxypyrimidines (K. I. Yakovlev et al., 1988).

  • Pyrimidine Reactions Study : It is crucial for studying pyrimidine reactions and their applications (D. J. Brown, P. W. Ford, & M. Paddon-Row, 1968).

  • Preparation of Orthoamides and Triamines : 2-Methylpyrimidine-4,5,6-triamine is used in the preparation of tricyclic orthoamides and macrocyclic triamines (Robert Du Ho Kim, Michele M. N. Wilson, & J. Haseltine, 1994).

  • Analyzing Molecular Structure : Tritiated 2,4-diamino-5-adamantyl-6-methylpyrimidine, derived from this compound, is used for analyzing the structure of molecules (S. Zakrzewski & E. Evans, 1981).

  • Precursor in High Explosives and Medicine : 4,6-Dihydroxy-2-methylpyrimidine, a precursor of this compound, is used in the preparation of high explosives and medicinal valued products (R. Patil et al., 2008).

  • Intermediate for Vitamin B1 : It serves as a key intermediate in the synthesis of vitamin B1, which is important for human health (Lei Zhao, Xiaodong Ma, & Fener Chen, 2012).

  • Improving Photocatalytic Properties : Molecular doped poly(triazine imide) (PTI) with 2,4,6-triaminopyrimidine (TAP) improves photocatalytic properties (Leonard Heymann, Sophia C. Bittinger, & C. Klinke, 2018).

  • Synthesis of Anticancer Drug Intermediate : 4,6-Dichloro-2-methylpyrimidine is an important intermediate in the synthesis of the anticancer drug dasatinib (Guo Lei-ming, 2012).

  • Formation of Metal Complexes : The synthesized triamines can coordinate to CuII upon deprotonation, forming complexes with the metal (K. Bernauer, T. Chuard, & H. Stoeckli-Evans, 1993).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylpyrimidine-4,5,6-triamine are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism, catalyzes a reaction involving a similar compound, 4-amino-5-aminomethyl-2-methylpyrimidine

Cellular Effects

Pyrimidine derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can participate in nucleophilic aromatic substitution reactions . This suggests that this compound might interact with biomolecules through similar mechanisms, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, including those related to the biosynthesis of thiamine .

properties

IUPAC Name

2-methylpyrimidine-4,5,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-9-4(7)3(6)5(8)10-2/h6H2,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAODCNTXLTJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514910
Record name 2-Methylpyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89364-18-1
Record name 2-Methylpyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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